molecular formula C14H15F4NO3 B14791190 benzyl (4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

benzyl (4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B14791190
M. Wt: 321.27 g/mol
InChI Key: QQNQSSRECRSPPM-YUZLPWPTSA-N
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Description

Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H15F4NO3 and a molecular weight of 321.27 g/mol . It is characterized by the presence of a piperidine ring substituted with fluorine, hydroxyl, and trifluoromethyl groups, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: Lacks the cis configuration, which can affect its chemical and biological properties.

    3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: Lacks the benzyl group, which can influence its solubility and reactivity.

    4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: Lacks both the fluorine and benzyl groups, resulting in different chemical behavior.

These comparisons highlight the unique features of cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, such as its specific configuration and functional groups, which contribute to its distinct properties and applications.

Properties

Molecular Formula

C14H15F4NO3

Molecular Weight

321.27 g/mol

IUPAC Name

benzyl (4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11?,13-/m0/s1

InChI Key

QQNQSSRECRSPPM-YUZLPWPTSA-N

Isomeric SMILES

C1CN(CC([C@@]1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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